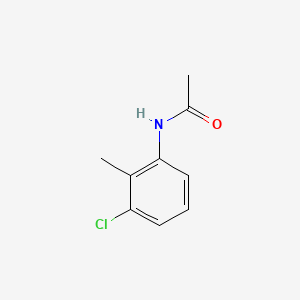

N-(3-Chloro-2-methylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALGTKRTIJHBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225613 | |

| Record name | N-(3-Chloro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7463-35-6 | |

| Record name | N-(3-Chloro-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7463-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-2-methylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7463-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Chloro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloro-2-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QRW4Y28ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Amide Intermediate

An In-Depth Technical Guide to the Synthesis of N-(3-Chloro-2-methylphenyl)acetamide

This compound is an aromatic amide that serves as a crucial building block in the synthesis of more complex chemical entities. Its structure, featuring a substituted phenyl ring, makes it a valuable intermediate in various sectors of the chemical industry. The precursor, 3-chloro-2-methylaniline, is a known component in the manufacturing of dyes and pesticides, highlighting the industrial relevance of this chemical family[1][2].

This guide provides a comprehensive overview of the synthesis of this compound, focusing on the robust and widely employed method of N-acetylation. As a senior application scientist, this document is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and analytical validation techniques essential for researchers and drug development professionals.

Core Synthesis Principle: Nucleophilic Acyl Substitution

The formation of this compound from its parent amine, 3-chloro-2-methylaniline, is a classic example of a nucleophilic acyl substitution reaction. This cornerstone reaction of organic chemistry involves the acylation of an amine, where an acyl group (in this case, an acetyl group) is transferred to the nitrogen atom of the amine.

The Mechanism: The reaction proceeds via a well-established mechanism. The nitrogen atom of 3-chloro-2-methylaniline possesses a lone pair of electrons, rendering it nucleophilic. It attacks one of the electrophilic carbonyl carbons of the acetylating agent, typically acetic anhydride[3][4]. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a leaving group—in the case of acetic anhydride, an acetate ion—to form the stable amide product and acetic acid as a byproduct[3][5].

Choice of Acetylating Agent: Acetic anhydride is the preferred reagent for this transformation due to its high reactivity and the fact that it produces a non-corrosive carboxylic acid byproduct, which can be easily neutralized. The reaction is generally efficient and proceeds under mild conditions. While other reagents like acetyl chloride could be used, acetic anhydride offers a better balance of reactivity and handling safety for laboratory-scale synthesis.

Controlling Reactivity: It is a fundamental concept in aromatic chemistry that the amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions. Acetylation converts the amino group into an acetamido group (-NHCOCH₃). This new group is still an ortho-, para-director but is significantly less activating because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group. This modulation of reactivity is a critical strategy when further substitutions on the aromatic ring are desired[6].

Visualizing the Synthetic Pathway

The overall transformation and the step-by-step laboratory process can be visualized for clarity.

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis, isolation, and purification of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 3-Chloro-2-methylaniline | 141.60 | 87-60-5 | Starting material, toxic |

| Acetic Anhydride | 102.09 | 108-24-7 | Acetylating agent, corrosive |

| Glacial Acetic Acid | 60.05 | 64-19-7 | Solvent, corrosive |

| Deionized Water | 18.02 | 7732-18-5 | Used for precipitation |

| Ethanol (95%) | 46.07 | 64-17-5 | Recrystallization solvent |

Required Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Dropping funnel

-

Ice bath

-

Büchner funnel and vacuum flask

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.08 g (0.05 mol) of 3-chloro-2-methylaniline in 20 mL of glacial acetic acid. Stir the mixture until the amine is fully dissolved.

-

Addition of Acetylating Agent: Place the flask in a fume hood. Cautiously add 5.6 mL (0.06 mol) of acetic anhydride to the solution dropwise using a dropping funnel over 10-15 minutes. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent), comparing the reaction mixture to a spot of the starting aniline. The disappearance of the starting material spot indicates the reaction is complete.

-

Product Precipitation (Work-up): Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. A white or off-white precipitate of the crude product will form[7][8].

-

Isolation: Allow the precipitate to stir in the ice-water for another 20 minutes to ensure complete precipitation. Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid on the filter paper with two portions of 50 mL of cold deionized water to remove any residual acetic acid and other water-soluble impurities.

-

Drying: Press the solid as dry as possible on the filter paper. Transfer the crude product to a watch glass and allow it to air-dry or dry in a desiccator.

Purification by Recrystallization

-

Transfer the crude, dried product to a 250 mL Erlenmeyer flask.

-

Add a minimal amount of a hot ethanol/water mixture (start with approximately 80% ethanol) until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature. Crystals of the pure product should form.

-

To maximize yield, place the flask in an ice bath for 30 minutes.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

Workflow and Validation

A systematic workflow ensures the successful synthesis and validation of the final compound.

Caption: Experimental workflow from synthesis to validation.

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is paramount. A combination of analytical techniques provides a self-validating system.

-

Melting Point Determination: A sharp melting point close to the literature value is a strong indicator of purity.

-

Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate, with an Rf value different from the starting material[7].

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected absorptions include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show distinct signals for the aromatic protons, the methyl group on the ring, the methyl group of the acetyl moiety, and a broad singlet for the N-H proton.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the characteristic carbonyl carbon signal around 168-170 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₉H₁₀ClNO), which is approximately 183.64 g/mol [10]. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be visible in the M+ and M+2 peaks.

Safety and Handling: A Mandate for Diligence

All experimental work must be conducted with strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.

-

Ventilation: Perform all steps in a well-ventilated chemical fume hood.

-

Reagent Hazards:

-

3-Chloro-2-methylaniline: This compound is toxic if inhaled, ingested, or absorbed through the skin. Handle with care[11].

-

Acetic Anhydride: Is corrosive and a lachrymator (causes tearing). It reacts violently with water. Avoid inhalation of vapors and contact with skin and eyes.

-

Glacial Acetic Acid: Is corrosive and can cause severe skin burns and eye damage.

-

-

Product Hazards: While specific data for this compound is limited, related acetanilides can be harmful if swallowed and may cause skin, eye, and respiratory irritation[12][13]. Treat the synthesized product with appropriate caution.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

This guide provides a robust framework for the successful synthesis and validation of this compound. By understanding the causality behind each step and adhering to rigorous safety and analytical standards, researchers can confidently produce this valuable chemical intermediate for further applications.

References

- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

-

Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline - Eureka. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

- Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.

-

Study.com. (n.d.). Write a balanced chemical equation for the reaction of m-chloroaniline with acetic anhydride. Retrieved from [Link]

-

Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

-

International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-2-methylaniline. PubChem. Retrieved from [Link]

-

ACS Omega. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

- Google Patents. (n.d.). CN111518081A - Method for synthesizing pimobendan.

-

PENTA. (2023, March 30). SAFETY DATA SHEET - Acetamide. Retrieved from [Link]

-

Allen. (n.d.). Aniline reacts with acetic anhydride to give. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H10ClNO). Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). N-(2-METHYLPHENYL)ACETAMIDE. Retrieved from [Link]

-

US EPA. (n.d.). Acetamide, 2-chloro-N-(2,4-dimethylphenyl)- - Substance Details. Retrieved from [Link]

Sources

- 1. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 3. Aniline reacts with acetic anhydride to give [allen.in]

- 4. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN111518081A - Method for synthesizing pimobendan - Google Patents [patents.google.com]

- 9. ijpsr.info [ijpsr.info]

- 10. PubChemLite - this compound (C9H10ClNO) [pubchemlite.lcsb.uni.lu]

- 11. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N-(3-Chloro-2-methylphenyl)acetamide (CAS 7463-35-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(3-Chloro-2-methylphenyl)acetamide, a substituted aromatic amide. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information on its synthesis, physicochemical properties, and potential applications based on established chemical principles and data from closely related compounds. It is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction and Chemical Identity

This compound, with the CAS registry number 7463-35-6, is an organic compound belonging to the class of N-substituted acetamides. Its chemical structure features an acetamide group attached to a 3-chloro-2-methylaniline core. The strategic placement of the chloro and methyl groups on the phenyl ring influences the molecule's electronic properties and steric hindrance, which in turn can dictate its reactivity and biological activity.

This compound is a derivative of 3-chloro-2-methylaniline, an important industrial intermediate used in the synthesis of herbicides and dyes.[1][2] The acetylation of this aniline precursor yields this compound, a modification that can significantly alter its physicochemical and biological properties.

Synonyms:

-

Acetamide, N-(3-chloro-2-methylphenyl)-

-

3′-Chloro-2′-methylacetanilide

-

2-Methyl-3-chloroacetanilide[3]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 7463-35-6 | [3] |

| Molecular Formula | C₉H₁₀ClNO | [3] |

| Molecular Weight | 183.64 g/mol | [3] |

| Melting Point | 159-160 °C | [3] |

| Appearance | Predicted to be a solid at room temperature. | Structural Analogy |

| Solubility | Predicted to be soluble in common organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water. | Structural Analogy[4] |

| InChI | InChI=1S/C9H10ClNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | [3] |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)C | [3] |

Synthesis and Purification

The primary route for the synthesis of this compound is the acylation of its corresponding aniline precursor, 3-chloro-2-methylaniline. This is a standard and widely used method for the formation of amide bonds.

Synthesis of the Precursor: 3-Chloro-2-methylaniline

The starting material, 3-chloro-2-methylaniline, can be synthesized via a two-step process from o-nitrotoluene: chlorination followed by reduction.

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of N-(3-Chloro-2-methylphenyl)acetamide: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for N-(3-Chloro-2-methylphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of key analytical techniques for the structural elucidation and characterization of this compound. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Molecular Blueprint

This compound is a substituted aromatic amide. Its structural characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications, including pharmaceutical development. Spectroscopic techniques provide a non-destructive means to probe the molecular structure and offer a unique fingerprint of the compound. This guide will explore the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2] For this compound, the key functional groups are the secondary amide and the substituted benzene ring.

Predicted Infrared Spectral Data

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3300 - 3100 | Medium, Sharp |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Methyl Groups | 2980 - 2850 | Medium |

| C=O Stretch (Amide I) | Amide | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-N Stretch | Amide | 1300 - 1200 | Medium |

| C-Cl Stretch | Aryl Halide | 800 - 600 | Strong |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the amide group.[3] A sharp peak in the region of 3300-3100 cm⁻¹ corresponds to the N-H stretching vibration. The presence of a strong absorption band between 1680 and 1630 cm⁻¹ is a clear indicator of the amide carbonyl (C=O) group (Amide I band).[2] The Amide II band, resulting from N-H bending and C-N stretching, is anticipated to appear around 1570-1515 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the two methyl groups will appear just below this value. The substitution pattern on the benzene ring will influence the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹). A strong band in the 800-600 cm⁻¹ range can be attributed to the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is recorded over the mid-infrared range, typically 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms in a molecule.[4] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectral Data

The chemical shifts in ¹H NMR are influenced by the electronic environment of the protons. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause upfield shifts.[5][6]

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Integration |

| NH | Singlet (broad) | 7.5 - 8.5 | 1H |

| Ar-H | Multiplet | 7.0 - 7.8 | 3H |

| CH₃ (Aryl) | Singlet | 2.2 - 2.5 | 3H |

| CH₃ (Acetyl) | Singlet | 2.0 - 2.3 | 3H |

Interpretation of the ¹H NMR Spectrum

-

Amide Proton (NH): A broad singlet is expected in the downfield region (7.5-8.5 ppm) due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding. Its broadness is a result of quadrupole broadening from the nitrogen atom and chemical exchange.

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (7.0-7.8 ppm). The exact chemical shifts and coupling patterns will depend on the combined electronic effects of the chloro, methyl, and acetamido substituents.

-

Aryl Methyl Protons (Ar-CH₃): The methyl group attached to the benzene ring is expected to resonate as a singlet around 2.2-2.5 ppm.

-

Acetyl Methyl Protons (CO-CH₃): The methyl group of the acetyl moiety will also be a singlet, typically found slightly more upfield than the aryl methyl, in the range of 2.0-2.3 ppm.

Predicted ¹³C NMR Spectral Data

The chemical shifts in ¹³C NMR provide information about the different carbon environments in the molecule.[7][8]

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| Ar-C (quaternary) | 125 - 150 |

| Ar-CH | 115 - 140 |

| CH₃ (Aryl) | 15 - 25 |

| CH₃ (Acetyl) | 20 - 30 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The amide carbonyl carbon will be the most downfield signal, appearing in the 168-172 ppm region.

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will resonate in the 115-150 ppm range. The carbon atoms directly attached to the chloro, methyl, and nitrogen substituents will be quaternary and their chemical shifts will be influenced by the electronegativity and resonance effects of these groups. The protonated aromatic carbons will appear as distinct signals within this range.

-

Methyl Carbons (CH₃): The two methyl carbons will appear in the upfield region of the spectrum. The aryl methyl carbon is expected around 15-25 ppm, while the acetyl methyl carbon will be in a similar range of 20-30 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Data Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Data Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns.[9][10]

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₉H₁₀ClNO) is approximately 183.64 g/mol . The mass spectrum will show a molecular ion peak at m/z 183. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 185 with about one-third the intensity of the M⁺ peak is expected.

-

Major Fragment Ions:

| m/z | Proposed Fragment Structure |

| 141 | [M - CH₂CO]⁺ (loss of ketene) |

| 126 | [M - CH₂CO - CH₃]⁺ |

| 113 | [C₇H₇Cl]⁺ |

| 43 | [CH₃CO]⁺ (acylium ion) |

Interpretation of the Mass Spectrum

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for acetanilides.[11] The most prominent fragmentation is often the cleavage of the amide bond.

-

Loss of Ketene: A common fragmentation pathway for N-arylacetamides is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da), leading to the formation of a substituted aniline radical cation. In this case, a peak at m/z 141 ([C₇H₈ClN]⁺) is anticipated.

-

Acylium Ion: Cleavage of the C-N bond can also result in the formation of a stable acylium ion, [CH₃CO]⁺, which will give a strong peak at m/z 43.

-

Other Fragments: Subsequent fragmentation of the m/z 141 ion, such as the loss of a methyl radical, could lead to a fragment at m/z 126.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for small molecules. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualization of Molecular Structure and Spectroscopic Correlations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Key Spectroscopic Correlations Workflow

Caption: Workflow for the spectroscopic characterization of the target molecule.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By integrating data from IR, NMR, and Mass Spectrometry, researchers can achieve a high degree of confidence in the identity and purity of this compound. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and structurally related molecules.

References

-

Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available from: [Link]

- El-Massaoudi, M., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Inorganic and Nano-Metal Chemistry.

-

Hans Reich. Chemical shifts. University of Wisconsin. Available from: [Link]

-

PubChem. N-(3-Chlorophenyl)acetamide. National Institutes of Health. Available from: [Link]

-

PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Institutes of Health. Available from: [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts. Available from: [Link]

-

ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and.... Available from: [Link]

-

YouTube. Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]

-

WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, spectroscopic characterization, DFT calculations, and antimicrobial activities of N-arylsalicylaldiminate derivatives of diorganotin(IV). Available from: [Link]

-

Chemistry Steps. Interpreting IR Spectra. Available from: [Link]

-

Canadian Science Publishing. RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Available from: [Link]

-

ACS Omega. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available from: [Link]

-

IAEA. Spectroscopy and characterization of nanomaterials and novel materials. Experiments, modeling, simulations, and applications. Available from: [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

-

YouTube. Calculation of 13 C chemical shift values #nmr #cmr. Available from: [Link]

-

MDPI. Spectroscopy in Characterization of Materials—Developments. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Instituto de Nanociencia y Materiales de Aragón. Spectroscopic Characterization. Available from: [Link]

-

ACS Publications. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. Available from: [Link]

-

PubChem. 2-Chloro-N-(3-hydroxyphenyl)acetamide. National Institutes of Health. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

PubChem. 2-chloro-N-methylacetamide. National Institutes of Health. Available from: [Link]

-

Pearson. How might you use 13C NMR spectroscopy to differentiate between t.... Available from: [Link]

-

PubChemLite. Acetamide, 2,2,2-trichloro-n-(3-methylphenyl)- (C9H8Cl3NO). Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Interpreting IR Spectra [chemistrysteps.com]

- 4. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry of N-(3-Chloro-2-methylphenyl)acetamide

This guide provides a detailed exploration of the mass spectrometric behavior of N-(3-Chloro-2-methylphenyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development. By integrating foundational principles of mass spectrometry with predictive analysis based on analogous structures, this document offers a robust framework for identifying and characterizing this molecule.

Introduction: Understanding the Analyte

This compound, with the molecular formula C₉H₁₀ClNO, is an aromatic amide.[1][2] Its structure, featuring a substituted phenyl ring linked to an acetamide group, presents a unique fragmentation profile under mass spectrometric analysis. Understanding this profile is crucial for its unambiguous identification in complex matrices and for structural elucidation in synthetic chemistry and metabolomics. This guide will focus primarily on predicting the fragmentation patterns under Electron Ionization (EI), the most common ionization technique for such molecules, while also considering softer ionization methods.

Part 1: Theoretical Mass and Isotopic Profile

A critical first step in mass spectrometry is the accurate determination of the analyte's mass. The theoretical monoisotopic mass of this compound is 183.04509 Da.[2]

A key identifying feature of this molecule is the presence of a chlorine atom. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[3] This results in a characteristic isotopic pattern for the molecular ion (M⁺˙). A mass spectrum will exhibit two peaks for the molecular ion:

-

An M⁺˙ peak corresponding to the molecule containing ³⁵Cl.

-

An [M+2]⁺˙ peak, two mass units higher, for the molecule containing ³⁷Cl.

The intensity ratio of the M⁺˙ peak to the [M+2]⁺˙ peak will be approximately 3:1, a distinctive signature for a monochlorinated compound.[3] Any fragment ion that retains the chlorine atom will also exhibit this 3:1 isotopic pattern.

Table 1: Key Molecular Properties and Calculated Masses

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.64 g/mol | [1] |

| Monoisotopic Mass | 183.04509 Da | [2] |

| Predicted M⁺˙ (³⁵Cl) | m/z 183 | Calculation |

| Predicted [M+2]⁺˙ (³⁷Cl) | m/z 185 | Calculation |

Part 2: Electron Ionization (EI) - A Predictive Fragmentation Roadmap

Electron Ionization (EI) is a high-energy technique that causes extensive and reproducible fragmentation, providing a structural "fingerprint" of the molecule.[4][5] For this compound, the fragmentation is dictated by the amide linkage and the substituted aromatic ring.

Primary Fragmentation Pathways

-

Alpha-Cleavage: The most favorable initial fragmentation for N-aryl acetamides is the cleavage of the C-C bond alpha to the carbonyl group. This results in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized acylium ion. This is often a very prominent peak in the spectrum.

-

Loss of Ketene (McLafferty-like Rearrangement): A characteristic fragmentation for acetanilides involves the loss of a neutral ketene molecule (CH₂=C=O). This occurs through a rearrangement where the amide hydrogen is transferred to the phenyl ring, leading to the formation of the 3-chloro-2-methylaniline radical cation.

-

Cleavage of the Amide Bond: The C-N bond of the amide can also cleave, leading to two possible fragment ions: the acetyl cation (CH₃CO⁺) and the 3-chloro-2-methylphenylaminyl radical cation.

Visualizing the Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI fragmentation pathways for this compound.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation:

-

The acylium ion (m/z 168/170) can lose carbon monoxide (CO) to form a substituted phenyl cation at m/z 140/142.

-

The 3-chloro-2-methylaniline radical cation (m/z 141/143) may lose a chlorine radical (•Cl) to yield an ion at m/z 106, or a methyl radical (•CH₃) to yield an ion at m/z 126/128.

Table 2: Predicted Key Fragment Ions in EI-MS

| m/z (³⁵Cl/³⁷Cl) | Proposed Structure/Formula | Fragmentation Pathway |

| 183/185 | [C₉H₁₀ClNO]⁺˙ | Molecular Ion (M⁺˙) |

| 168/170 | [C₈H₇ClNO]⁺ | Alpha-cleavage: Loss of •CH₃ |

| 141/143 | [C₇H₈ClN]⁺˙ | Loss of neutral ketene (CH₂=C=O) |

| 140/142 | [C₇H₇ClN]⁺ | From m/z 168/170: Loss of CO |

| 106 | [C₇H₈N]⁺ | From m/z 141: Loss of •Cl |

| 43 | [C₂H₃O]⁺ | Amide bond cleavage: Acetyl Cation |

Part 3: Soft Ionization Techniques (ESI/APCI)

In contrast to EI, soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) impart much less energy to the analyte.[6][7]

-

Electrospray Ionization (ESI): This technique is ideal for polar molecules and typically generates a protonated molecule, [M+H]⁺.[6] For this compound, ESI would be expected to produce a strong signal at m/z 184/186. Fragmentation is usually minimal but can be induced in the mass spectrometer (tandem MS or MS/MS) to gain structural information.[6]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, thermally stable molecules. Like ESI, it generally produces a prominent protonated molecule [M+H]⁺ at m/z 184/186 with little fragmentation.

These techniques are invaluable for confirming the molecular weight of the compound, especially when the molecular ion is weak or absent in the EI spectrum.[4]

Part 4: A Practical Experimental Protocol (GC-MS)

To acquire a high-quality EI mass spectrum, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for a volatile and thermally stable compound like this.[8][9]

Experimental Workflow Diagram

Caption: Standard workflow for the analysis of this compound by GC-MS.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a working concentration of approximately 10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

-

-

GC-MS Instrument Parameters (Example):

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Oven Program: Initial temperature of 70°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

-

MS System: Agilent 5977B MSD or equivalent.

-

Interface Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte in the Total Ion Chromatogram (TIC).

-

Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise.

-

Analyze the spectrum, identifying the molecular ion peak (M⁺˙) and its characteristic [M+2]⁺˙ isotope peak.

-

Correlate the observed fragment ions with the predicted fragmentation pathways outlined in Table 2.

-

For confirmation, search the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley).

-

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles of ion chemistry can be used to predict and interpret complex data. The presence of the chlorine atom provides a definitive isotopic signature, while the amide structure governs a predictable set of fragmentation reactions under Electron Ionization. By combining hard ionization techniques like EI for structural fingerprinting with soft ionization methods like ESI for molecular weight confirmation, researchers can achieve a comprehensive and unambiguous characterization of this molecule, supporting its application in drug discovery and chemical research.

References

-

NIST Mass Spectrometry Data Center. Acetamide, N-(3-methylphenyl)-2-chloro-. National Institute of Standards and Technology. [Link]

-

American Chemical Society. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.[Link]

-

CAS Common Chemistry. this compound. American Chemical Society. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[Link]

-

Dr. K. S. Jain. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. YouTube. [Link]

-

Falcinelli, S., & Fang, M. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC, NIH. [Link]

-

Fiehn, O. (2013). Computational mass spectrometry for small molecules. PMC, PubMed Central, NIH. [Link]

-

Hartenbach, A., et al. (2014). Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. PMC, NIH. [Link]

-

Chemistry Steps. McLafferty Rearrangement.[Link]

-

PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Wikipedia. Electrospray ionization.[Link]

-

Khan Academy. (2018). mass spectrometry: McLafferty rearrangement. YouTube. [Link]

-

Chemguide. mass spectra - the M+2 peak.[Link]

-

Tillas, A. V., et al. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link]

-

SCION Instruments. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis.[Link]

-

PubChemLite. this compound (C9H10ClNO).[Link]

-

The Audiopedia. (2014). Electrospray ionization. YouTube. [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance.[Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.[Link]

-

NIST Chemistry WebBook. Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-.[Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.[Link]

-

ACS Publications. Chlorine isotope effects in mass spectrometry by multiple reaction monitoring.[Link]

-

ACS Publications. (2023). On-Demand Portable Paper-Based Electrospray Ionization Mass Spectrometry for High-Sensitivity Analysis of Complex Samples.[Link]

-

Cheméo. Chemical Properties of Acetamide, N-(3-methylphenyl)-2,2-dichloro-.[Link]

-

Slideshare. McLafferty Rearrangement.pptx.[Link]

-

Pubmedia Journals Series. (2025). Exploring the Principles of GC-MS: Techniques and Applications.[Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.[Link]

-

Chemistry with Dr. G. (2023). Chloro pattern in Mass Spectrometry. YouTube. [Link]

-

Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 6.3: Rearangement.[Link]

-

Unknown. McLafferty Rearrangement.[Link]

-

Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. [Link]

-

Wikipedia. Fragmentation (mass spectrometry).[Link]

-

PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Chemguide. mass spectra - fragmentation patterns.[Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. PubChemLite - this compound (C9H10ClNO) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

- 9. digital-science.pubmedia.id [digital-science.pubmedia.id]

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(3-Chloro-2-methylphenyl)acetamide

Abstract

N-(3-Chloro-2-methylphenyl)acetamide is a substituted acetanilide for which a specific mechanism of action has not been extensively elucidated in publicly available scientific literature. However, its structural similarity to a broad class of bioactive acetanilide derivatives allows for the formulation of a hypothetical mechanism of action and a strategic framework for its investigation. This guide will delve into the plausible molecular interactions of this compound based on the known activities of related compounds. Furthermore, it will provide a comprehensive, step-by-step experimental workflow for researchers and drug development professionals to systematically investigate and validate its potential biological effects. The primary precursor, 3-chloro-2-methylaniline, is a key intermediate in the synthesis of quinclorac, a widely used herbicide, suggesting a potential application in agriculture.[1][2] This guide will, therefore, also consider potential herbicidal mechanisms.

Introduction: Unraveling the Bioactivity of a Novel Acetanilide

The acetanilide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with activities spanning from analgesia and anti-inflammatory effects to antimicrobial and anticonvulsant properties.[3][4][5] Acetanilide itself, the parent compound, was historically used as an analgesic and antipyretic, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins that mediate pain, fever, and inflammation.[6] While this compound is not a widely studied compound, its chemical architecture suggests that it may share some of the biological activities of its better-known relatives.

The synthesis of this compound proceeds from 3-chloro-2-methylaniline, a crucial intermediate in the production of the herbicide quinclorac.[1][2] This connection to the agrochemical industry provides a compelling alternative avenue for investigating its mechanism of action, potentially as a novel herbicide. This guide will, therefore, explore two plausible, yet hypothetical, mechanisms of action: one rooted in the pharmacological activities of acetanilides and the other in the context of herbicidal action.

Hypothetical Mechanism of Action 1: As a Modulator of Inflammatory Pathways

Based on its structural similarity to other N-phenylacetamide derivatives, a primary hypothesis is that this compound may function as an inhibitor of enzymes within the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[6][7]

Proposed Signaling Pathway: Inhibition of Prostaglandin Synthesis

The canonical mechanism for many acetanilide-based anti-inflammatory drugs involves the blockade of the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins.

Sources

- 1. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 7. archivepp.com [archivepp.com]

A Strategic Guide to Unveiling the Bio-pharmacological Potential of N-(3-Chloro-2-methylphenyl)acetamide: A Technical Whitepaper

Foreword: Charting the Unexplored Territory of a Novel Acetamide Derivative

To the dedicated researcher, scientist, and drug development professional, this document serves as a comprehensive technical guide for the systematic biological activity screening of N-(3-Chloro-2-methylphenyl)acetamide. The journey from a novel chemical entity to a potential therapeutic agent is one of meticulous investigation and strategic decision-making. This guide is structured to provide not just a series of protocols, but a logical and scientifically-grounded framework for elucidating the bio-pharmacological profile of this compound. We will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry that is built on the pillars of expertise, experience, and trustworthiness. Every claim and protocol is supported by authoritative sources to provide a robust foundation for your research endeavors.

Compound Profile and Rationale for Screening

This compound belongs to the acetamide class of compounds, a scaffold known to be present in a variety of biologically active molecules. While specific data on this particular derivative is scarce, the broader family of N-aryl acetamides has demonstrated a wide range of activities, including antimicrobial, anticonvulsant, and anticoagulant effects.[1][2][3] This structural precedent provides a strong rationale for a broad-based biological screening approach to identify its potential therapeutic value. The presence of a chloro and a methyl group on the phenyl ring suggests that the compound may exhibit distinct electronic and steric properties that could modulate its interaction with biological targets.

The Screening Cascade: A Strategic and Tiered Approach

A successful screening campaign is not a random assortment of assays but a logically structured cascade. This approach maximizes efficiency, minimizes resource expenditure, and allows for informed decision-making at each stage. The proposed cascade for this compound is designed to first assess broad cytotoxic effects, followed by a panel of assays targeting potential activities suggested by its chemical structure and the known activities of related compounds.

Figure 2: General scheme of enzyme inhibition pathways.

Trustworthiness and Self-Validation: The Importance of Controls

For every protocol described, the inclusion of appropriate controls is paramount for data integrity.

-

Vehicle Controls: To account for any effects of the solvent (e.g., DMSO) used to dissolve the test compound.

-

Positive Controls: A known active compound for the specific assay to ensure the assay is performing as expected.

-

Negative Controls: To establish a baseline of no activity.

-

Internal Controls: In cell-based assays, markers of general cell health can serve as internal controls to distinguish specific biological effects from general cytotoxicity. [4]

Conclusion: A Roadmap to Discovery

This technical guide provides a strategic and scientifically rigorous framework for the biological activity screening of this compound. By following a tiered approach, from broad cytotoxicity profiling to specific, hypothesis-driven assays, researchers can efficiently and effectively uncover the potential therapeutic value of this novel compound. The emphasis on robust experimental design, including the diligent use of controls, will ensure the generation of high-quality, reproducible data, which is the bedrock of successful drug discovery and development.

References

-

American Chemical Society. (2022, March 7). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

-

ACS Publications. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Acetylpheneturide?. [Link]

-

Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

-

PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

-

National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

PMC. (2017, June 5). Screening and identification of novel biologically active natural compounds. [Link]

-

National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. [Link]

-

YouTube. (2017, March 29). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. [Link]

-

Longdom Publishing. Biological Assays: Innovations and Applications. [Link]

-

Gifford Bioscience. About Ligand Binding Assays. [Link]

-

National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

-

ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

-

MDPI. A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. [Link]

-

MDPI. (2023, November 17). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

-

BMG LABTECH. Binding Assays. [Link]

-

Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

ResearchGate. (2017, June 5). Screening and identification of novel biologically active natural compounds. [Link]

-

Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]

-

bioRxiv. (2026, January 25). PRO-FitS: a novel phenotypic assay to identify enhancers of proteostasis in C. elegans. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

-

Sartorius. Incucyte® Cytotoxicity Assays for Live-Cell Analysis. [Link]

-

Mtoz Biolabs. Receptor-Ligand Binding Assay. [Link]

-

Microbe Notes. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. [Link]

-

Wikipedia. Enzyme inhibitor. [Link]

-

International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

- Google Patents.

-

ResearchGate. (2025, October 15). (PDF) Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. [Link]

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. ijper.org [ijper.org]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Process Optimization for N-(3-Chloro-2-methylphenyl)acetamide

[1]

Executive Summary

N-(3-Chloro-2-methylphenyl)acetamide (CAS: 7463-35-6), also known as 3'-Chloro-2'-methylacetanilide, is a critical intermediate in the synthesis of agrochemicals and substituted aniline derivatives.[1] Its structural duality—comprising a lipophilic chloro-toluene moiety and a polar acetamide group—creates a complex solubility profile that dictates process efficiency during synthesis and purification.[1]

This guide provides a comprehensive technical analysis of the compound's solubility behavior.[1] Unlike generic datasheets, this document synthesizes physicochemical predictions with rigorous experimental protocols, offering a roadmap for researchers to determine, model, and apply solubility data in process design.[1]

Part 1: Physicochemical Characterization & Predictive Profiling[1]

Understanding the solute-solvent interaction begins with a deep analysis of the solid-state properties.[1] The presence of the ortho-methyl and meta-chloro substituents on the phenyl ring significantly alters the crystal lattice energy compared to unsubstituted acetanilide, impacting dissolution enthalpy.[1]

Compound Identity & Properties

| Property | Value | Source / Note |

| IUPAC Name | This compound | |

| CAS Number | 7463-35-6 | [1] |

| Molecular Formula | C₉H₁₀ClNO | |

| Molecular Weight | 183.63 g/mol | |

| Melting Point | 155–157 °C | [2] |

| Predicted LogP | ~2.1 | [3] |

| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor | (Amide NH / Carbonyl O) |

Predictive Solubility Landscape (Hansen Solubility Parameters)

In the absence of publicly indexed equilibrium data for this specific isomer, we utilize Hansen Solubility Parameters (HSP) and structural analogues (e.g., 3-Chloroacetanilide) to construct a high-confidence predictive profile.[1]

-

Polar Aprotic Solvents (DMSO, DMF, NMP):

-

Polar Protic Solvents (Methanol, Ethanol, Isopropanol):

-

Non-Polar Solvents (Hexane, Toluene):

-

Water:

Part 2: Experimental Protocols for Solubility Determination

As a Senior Scientist, relying on predictions is insufficient. The following protocols are designed to generate self-validating experimental data.

Protocol A: Dynamic Laser Monitoring (High Throughput)

Best for: Rapid screening of multiple solvents with small sample sizes.[1]

-

Preparation: Weigh 50–100 mg of this compound into standard HPLC vials.

-

Solvent Addition: Add increasing volumes of solvent (e.g., 0.5 mL increments) while stirring at a fixed temperature (e.g., 25°C).

-

Detection: Use a transmissivity meter (e.g., Crystal16 or similar).[1]

-

Data Construction: Plot the concentration (

) vs. Clear Point Temperature (

Protocol B: Static Gravimetric Method (Gold Standard)

Best for: Generating thermodynamic data for publication or critical process design.[1]

-

Saturation: Add excess solid to the solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at constant temperature (

) for 24–48 hours. -

Sampling: Stop stirring and allow phases to settle for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm) to prevent precipitation during transfer.

-

Quantification:

-

Calculation: Determine Mole Fraction Solubility (

) using:

Part 3: Thermodynamic Modeling & Analysis

Once experimental data is obtained, it must be modeled to extract thermodynamic parameters (

The Modified Apelblat Equation

This empirical model is widely used for acetanilides to correlate mole fraction solubility (

-

A, B, C: Empirical constants derived from regression analysis.

-

Validation: A plot of

vs.

Van't Hoff Analysis

For determining the enthalpy of dissolution (

-

Interpretation: A linear plot indicates constant enthalpy over the temperature range.[1] A non-linear plot suggests temperature-dependent heat capacity (

), requiring the Apelblat model.[1]

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to solubility-defined process parameters.

Figure 1: Integrated workflow for solubility determination and process application.

Part 4: Process Implications & Applications

Recrystallization Strategy

Based on the physicochemical profile, the optimal purification strategy involves a cooling crystallization from a binary solvent system.[1]

-

Solvent System: Ethanol/Water or Methanol/Water.[1]

-

Rationale: The compound is highly soluble in hot alcohol but exhibits a sharp solubility drop upon adding water (antisolvent) or cooling.[1]

-

Procedure:

Impurity Rejection

The major impurity in the synthesis is likely the unreacted aniline precursor (3-Chloro-2-methylaniline).[1]

-

Solubility Difference: The aniline is a liquid (or low MP solid) with higher solubility in non-polar solvents.[1]

-

Washing: Washing the filter cake with cold non-polar solvent (e.g., cold Toluene or Hexane) can effectively remove surface-bound aniline impurities without significant yield loss of the acetamide product.[1]

References

-

CAS Common Chemistry . This compound (CAS 7463-35-6).[1][3] American Chemical Society.[1] Available at: [Link][1][4]

-

PubChem . Compound Summary: 3-Chloro-2-methylaniline (Precursor Data). National Library of Medicine.[1] Available at: [Link][1]

-

Ren, Y., et al. (2023).[1] "Solubility and Thermodynamic Analysis of Acetanilide Derivatives in Organic Solvents." Journal of Chemical & Engineering Data. (Cited as representative methodology for acetanilide profiling).[1]

-

Apelblat, A. & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1] Journal of Chemical Thermodynamics. (Standard reference for the Apelblat model).

Thermophysical Characterization of N-(3-Chloro-2-methylphenyl)acetamide

Technical Guide for Process Research & Quality Control

Executive Summary

N-(3-Chloro-2-methylphenyl)acetamide (CAS: 7463-35-6) serves as a critical stable intermediate in the synthesis of chloroacetanilide herbicides and quinolinecarboxylic acid derivatives. Its thermophysical profile—specifically its sharp melting point transition and solubility characteristics—acts as a primary quality gate for the upstream precursor, 3-chloro-2-methylaniline .

In drug and agrochemical development, this acetamide derivative is often generated to "lock" the volatile aniline precursor into a stable crystalline solid for rigorous purification and structural verification. This guide outlines the core thermophysical properties, synthesis logic, and validation protocols required to utilize this compound as a reference standard.

Chemical Identity & Structural Analysis

The compound is an acetanilide derivative characterized by a high degree of crystallinity due to the amide hydrogen bonding network, stabilized further by the steric lock of the ortho-methyl group.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Registry Number | 7463-35-6 | |

| Molecular Formula | C₉H₁₀ClNO | Calculated |

| Molecular Weight | 183.63 g/mol | Calculated |

| Melting Point | 159–160 °C | |

| Physical State | White to off-white crystalline solid | Experimental Observation |

| Predicted Density | ~1.28 g/cm³ | Calculated (ACD/Labs) |

Synthesis & Purification Logic

The synthesis of this compound is typically employed as a purification strategy . The precursor, 3-chloro-2-methylaniline, is a liquid/low-melting solid prone to oxidation. Acetylation converts it into a stable solid that can be recrystallized to remove isomeric impurities (e.g., 5-chloro isomers) formed during the nitration/reduction of toluene derivatives.

Reaction Pathway

The synthesis proceeds via nucleophilic acyl substitution. The amine lone pair attacks the carbonyl carbon of acetic anhydride.

Figure 1: Synthesis pathway transforming the volatile aniline into the stable acetamide derivative for characterization.

Thermophysical Properties[1][2][3][4][5]

Phase Transition (Melting Point)

The melting point is the most critical purity indicator for this compound.

-

Standard Value: 159–160 °C.

-

Diagnostic Utility: A depression in melting point (e.g., <156 °C) or a broad range (>2 °C) indicates the presence of the para-isomer or incomplete acetylation.

Solubility Profile

Understanding solubility is essential for recrystallization (purification) and HPLC method development.

| Solvent | Solubility Behavior | Operational Note |

| Water | Insoluble | Useful for precipitation/washing to remove excess acetic acid. |

| Ethanol/Methanol | Soluble (Hot), Sparingly Soluble (Cold) | Ideal for Recrystallization. Dissolve hot, cool slowly to crystallize. |

| Ethyl Acetate | Soluble | Good for extraction or TLC spotting. |

| DMSO/DMF | Highly Soluble | Use for NMR analysis or stock solutions. |

Thermal Stability (DSC/TGA)

This amide is thermally stable up to its boiling point (predicted >300 °C), making it suitable for high-temperature gas chromatography (GC) analysis without derivatization.

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample: 2–5 mg of dried this compound.

-

Pan: Aluminum, crimped (non-hermetic).

-

Ramp: 10 °C/min from 40 °C to 250 °C.

-

Expected Trace: Sharp endothermic peak onset at ~159 °C. No exothermic decomposition should be observed below 250 °C.

Spectroscopic Characterization (Validation)

To confirm the structure, the following spectroscopic signals must be verified.

-

¹H-NMR (DMSO-d₆, 400 MHz):

-

δ 2.05 ppm (s, 3H): Acetyl methyl group (-COCH ₃).

-

δ 2.20 ppm (s, 3H): Aryl methyl group (Ar-CH ₃).

-

δ 7.1–7.4 ppm (m, 3H): Aromatic protons (splitting pattern consistent with 1,2,3-trisubstitution).

-

δ 9.5 ppm (s, 1H): Amide N-H (broad, exchangeable with D₂O).

-

-

IR Spectroscopy (ATR):

-

3280 cm⁻¹: N-H stretch (Amide).

-

1660 cm⁻¹: C=O stretch (Amide I band, strong).

-

1540 cm⁻¹: N-H bend (Amide II).

-

Analytical Workflow

The following workflow ensures the compound meets the "Reference Standard" grade.

Figure 2: Purification and validation workflow for generating high-purity reference material.

References

-

CAS Common Chemistry. this compound Details (CAS 7463-35-6).[1] American Chemical Society.[2][1] Link[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81969, this compound.Link

-

Santa Cruz Biotechnology. 2-chloro-N-(3-methylphenyl)acetamide Product Data (Related Analog for Comparison).Link[3]

-

Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline (Precursor Synthesis).Link

Sources

Methodological & Application

Application Notes & Protocols: N-(3-Chloro-2-methylphenyl)acetamide as a Key Intermediate in Complex Synthesis

Abstract

This guide provides a comprehensive overview of N-(3-Chloro-2-methylphenyl)acetamide, a pivotal intermediate in modern organic and medicinal chemistry. We delve into its synthesis, characterization, and application, with a focus on providing researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-tested protocols. The document elucidates the synthetic pathway to this compound, beginning with the preparation of its precursor, 3-Chloro-2-methylaniline, followed by a detailed protocol for its N-acetylation. Furthermore, we illustrate its utility by outlining a subsequent transformation, showcasing its role in the construction of more complex molecular architectures. Safety, handling, and analytical characterization are also discussed in detail to ensure reproducible and safe laboratory practices.

Introduction: Strategic Importance of this compound

This compound is a substituted acetamide that serves as a valuable building block in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a chlorinated and methylated aniline derivative, offers multiple reaction sites for further functionalization. The amide group can be hydrolyzed or modified, while the aromatic ring can participate in various coupling reactions.

The strategic importance of this intermediate lies in its ability to introduce a specific substituted phenyl moiety into a larger molecule. The presence and relative positions of the chloro, methyl, and acetamido groups influence the electronic and steric properties of the compound, which can be crucial for the biological activity of the final product. For instance, the precursor 3-Chloro-2-methylaniline is a known intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[1] The acetylation of the amine to form this compound is often a critical step to protect the amine functionality or to modulate its reactivity for subsequent synthetic transformations.[2][3]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe handling and successful application in synthesis.

| Property | Value |

| CAS Number | 20627-63-4[4] |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| Appearance | Typically an off-white to light brown crystalline solid |

| Solubility | Soluble in many common organic solvents such as ethanol, methanol, and acetone. |

Safety and Handling:

While specific toxicological data for this compound is not extensively published, the hazards can be inferred from its structural components, namely chloroanilines and acetamides.

-

General Hazards : Substituted anilines can be toxic and irritating.[1] Acetamide itself is a suspected carcinogen.[5][6] Therefore, this compound should be handled with extreme caution as a potentially hazardous substance.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[7]

Synthesis and Protocols

The synthesis of this compound is typically achieved via a two-step process starting from 2-nitrotoluene. The overall workflow is outlined below.

Caption: Overall workflow for the synthesis of this compound.

Protocol 1: Synthesis of 3-Chloro-2-methylaniline (Precursor)

The precursor is synthesized by the chlorination of 2-nitrotoluene followed by reduction of the nitro group.[1]

Reaction Scheme:

Step A: Chlorination 2-Nitrotoluene + Cl₂ --(FeCl₃)--> 6-Chloro-2-nitrotoluene